molecular formula C13H13N5OS3 B4610954 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No.: B4610954
M. Wt: 351.5 g/mol
InChI Key: XXTWMYOTYDTURU-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5OS3 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.02822358 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Properties

2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a related compound, has been explored for its potential as an insecticide against the cotton leafworm, Spodoptera littoralis. This indicates a potential area of research for similar compounds in pest control applications (Fadda et al., 2017).

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Another study synthesized and evaluated certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, showing promising results (Hamama et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Compounds with a 1,3,4-thiadiazole moiety have been studied for their antibacterial, antifungal, and antiviral activities. For example, a series of benzothiazole derivatives with this moiety showed significant anti-Xanthomonas oryzae and anti-Ralstonia solanacearum effects (Tang et al., 2019). Another research focused on the anti-inflammatory properties of C5-substituted benzo[b]thiophenes, indicating the potential of related compounds in treating inflammation (Radwan et al., 2009).

Other Potential Applications

There are additional studies investigating various derivatives and their potential in different therapeutic areas. These include examining their anticholinesterase activity and cytotoxicity (Altıntop et al., 2012), and exploring their use as anti-inflammatory agents (Stec et al., 2011).

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS3/c14-5-8-7-3-1-2-4-9(7)21-11(8)16-10(19)6-20-13-18-17-12(15)22-13/h1-4,6H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWMYOTYDTURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C(S3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 5
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.